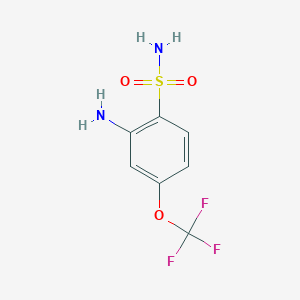
2-Amino-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrobenzenesulfonamide with trifluoromethoxybenzene under suitable conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
2-Amino-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes such as carbonic anhydrase.
Materials Science: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Industry: The compound can be used as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase . The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethoxy)benzenesulfonamide
- 2-Amino-4-(trifluoromethyl)benzenesulfonamide
- 2-Amino-4-(methoxy)benzenesulfonamide
Uniqueness
2-Amino-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to target enzymes compared to similar compounds without the trifluoromethoxy group .
Properties
Molecular Formula |
C7H7F3N2O3S |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-4-1-2-6(5(11)3-4)16(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChI Key |
CZPYKRZMVJJVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















